
Pyroglutamyl-histidyl-prolyl-beta-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyroglutamyl-histidyl-prolyl-beta-alaninamide is a synthetic oligopeptide structurally related to thyrotropin-releasing hormone (TRH). This compound has been investigated for its effects on pituitary thyroid function and serum prolactin levels
Méthodes De Préparation
The synthesis of pyroglutamyl-histidyl-prolyl-beta-alaninamide involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Analyse Des Réactions Chimiques
Pyroglutamyl-histidyl-prolyl-beta-alaninamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Pyroglutamyl-histidyl-prolyl-beta-alaninamide has been extensively studied for its scientific research applications. In medicine, it has been investigated for its effects on pituitary thyroid function and serum prolactin levels . It has also been explored as an anti-depressant agent . In biology, this compound has been used to study the regulation of cyclic AMP levels in non-tumorigenic colonic epithelial cells .
Mécanisme D'action
The mechanism of action of pyroglutamyl-histidyl-prolyl-beta-alaninamide involves its interaction with specific receptors in the body. It is known to stimulate the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland . This compound acts as a ligand for the thyrotropin-releasing hormone receptor, leading to the activation of downstream signaling pathways that regulate hormone release .
Comparaison Avec Des Composés Similaires
Pyroglutamyl-histidyl-prolyl-beta-alaninamide is structurally related to thyrotropin-releasing hormone (TRH) and other TRH analogs. Similar compounds include triptorelin, which is an agonist analogue of gonadotropin-releasing hormone (GnRH) . Triptorelin comprises pyroglutamyl, histidyl, tryptophyl, seryl, tyrosyl, D-tryptophyl, leucyl, arginyl, prolyl, and glycinamide residues joined in sequence . The uniqueness of this compound lies in its specific sequence and its effects on TSH and prolactin release .
Propriétés
Numéro CAS |
55536-95-3 |
|---|---|
Formule moléculaire |
C19H27N7O5 |
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[(2S)-2-[(3-amino-3-oxopropyl)carbamoyl]pyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H27N7O5/c20-15(27)5-6-22-18(30)14-2-1-7-26(14)19(31)13(8-11-9-21-10-23-11)25-17(29)12-3-4-16(28)24-12/h9-14H,1-8H2,(H2,20,27)(H,22,30)(H,24,28)(H,25,29)/t11?,12-,13-,14-/m0/s1 |
Clé InChI |
VDIHZVSUBVGORU-LNIMBWABSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CC2C=NC=N2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)NCCC(=O)N |
SMILES canonique |
C1CC(N(C1)C(=O)C(CC2C=NC=N2)NC(=O)C3CCC(=O)N3)C(=O)NCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[Bis(2-methylcyclopropyl)methyl]-N'-(2-chloroethyl)urea](/img/structure/B14644377.png)

![Benzenamine, 4,4'-[(phenylmethoxy)methylene]bis[N,N-dimethyl-](/img/structure/B14644381.png)


![N-[2-(Heptyloxy)phenyl]acetamide](/img/structure/B14644389.png)

![Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate](/img/structure/B14644402.png)
![2-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14644403.png)




